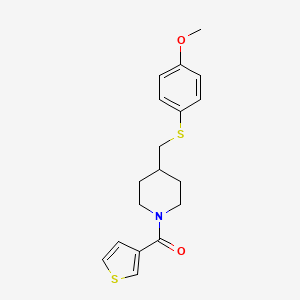

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .

Mode of Action

This compound acts by inhibiting the activity of 11 β-HSD1 . By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby influencing the levels of these hormones in the body .

Biochemical Pathways

The inhibition of 11 β-HSD1 by this compound affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By reducing the levels of cortisol, the compound can influence these processes .

Pharmacokinetics

It is known that the compound has improved pharmacokinetic and/or microsomal stability properties . These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The inhibition of 11 β-HSD1 by this compound results in a decrease in the levels of cortisol . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected by changes in cortisol levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of 11 β-HSD1, and thus the effectiveness of the compound, can vary between different tissues . In obese humans, for instance, 11 β-HSD1 activity is increased in adipose tissue but decreased in the liver . Therefore, the tissue distribution can influence the compound’s action, efficacy, and stability .

Actividad Biológica

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 1421517-08-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H21NO2S2 with a molecular weight of 347.5 g/mol. The structure includes a piperidine ring, a thiophenyl group, and a methoxyphenylthio substituent, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| CAS Number | 1421517-08-9 |

| Molecular Formula | C₁₈H₂₁NO₂S₂ |

| Molecular Weight | 347.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The specific biological activity of this compound is still under investigation but shows promise based on related compounds.

Anticancer Activity

Preliminary studies suggest that compounds containing piperidine and thiophene moieties can inhibit tumor cell growth. For instance, derivatives that include similar structural components have been tested against various cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) cells. These studies often utilize assays like MTT to measure cell viability and IC50 values to quantify potency.

| Cell Line | Compound Tested | IC50 Value |

|---|---|---|

| HeLa | Similar Piperidine Derivative | 0.054 µM |

| A549 | Similar Piperidine Derivative | 0.048 µM |

| MCF-7 | Similar Piperidine Derivative | 0.99 µM |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes. The presence of the methoxyphenylthio group may enhance binding affinity to these targets, while the piperidine ring could influence the compound's overall conformation and stability in biological systems.

Case Studies and Research Findings

- In Vitro Studies : A study examining related piperidine derivatives found significant activity against cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .

- Pharmacological Evaluation : In a pharmacophore modeling study, compounds similar to this compound were evaluated for their ability to act as selective D3 dopamine receptor agonists, indicating potential applications in neuropharmacology .

- Antimicrobial Activity : Other related compounds have demonstrated antibacterial and antifungal activities against various pathogens, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the methoxy and thiophenyl groups may enhance the compound's interaction with biological targets involved in cancer progression. Studies have shown that derivatives of piperidine can inhibit tumor growth by targeting specific receptors or pathways associated with cancer cell proliferation .

Antifungal Properties

The compound's structure suggests it may possess antifungal activity. Similar compounds have demonstrated effectiveness against various fungal strains, potentially due to their ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways involved in fungal metabolism .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its reactive functional groups allow for further modifications, enabling the creation of diverse chemical entities with tailored biological activities .

Interaction with Receptors

Preliminary studies suggest that (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone may interact with neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection. This interaction could lead to new analgesic or neuroprotective agents .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes implicated in metabolic pathways, which could be advantageous in treating metabolic disorders or enhancing the efficacy of existing drugs .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of piperidine derivatives, including compounds structurally related to this compound). Results indicated a significant reduction in cell viability across various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activities, researchers tested several derivatives against common fungal pathogens. The results showed that compounds with similar thiophenic structures exhibited MIC values comparable to standard antifungal treatments, suggesting a promising avenue for development.

Propiedades

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-21-16-2-4-17(5-3-16)23-12-14-6-9-19(10-7-14)18(20)15-8-11-22-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQVCGUQRRAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.